molecular formula C19H25NO3 B14003559 3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-69-0

3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Cat. No.: B14003559
CAS No.: 67455-69-0
M. Wt: 315.4 g/mol
InChI Key: TUMMFTBRTOFPNA-UHFFFAOYSA-N
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Description

2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-9,10-dimethoxy-
  • 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-

Uniqueness

What sets 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- apart is its specific butenyl substitution, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

67455-69-0

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3-but-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H25NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h4,9-10,14,16H,1,5-8,11-12H2,2-3H3

InChI Key

TUMMFTBRTOFPNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCC=C)OC

Origin of Product

United States

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